Halosafen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

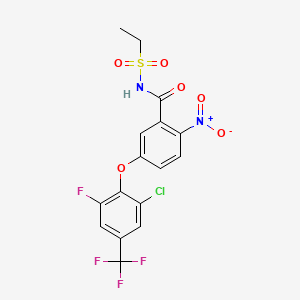

Halosafen is a useful research compound. Its molecular formula is C16H11ClF4N2O6S and its molecular weight is 470.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Halosafen is a chemical compound belonging to the class of sulphonamide drugs, possessing both pharmacological and agrochemical properties . In the agrochemical field, sulphonamide drugs like this compound are used as fungicides, insecticides, herbicides, and pesticides . this compound's molecular formula is C16H11ClF4N2O6S .

This compound as an Herbicide

This compound is used as an herbicide for weed control . Some key points about its application are:

- Mode of Action Many agrochemical compounds show improved biological activity when combined with fluorine atoms and sulphonamide derivatives, enhancing target biological properties .

- Synergistic Weed Control Haloxyfop, when combined with acetolactate synthase (ALS) inhibitors, shows synergistic effects in controlling unwanted vegetation .

- ALS Inhibitors Some commercially available Triazolopyrimidine herbicides include Flumetsulam and Pyroxsulam . Triafamone also inhibits the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids .

- Application Amounts Haloxyfop can be applied to vegetation, areas adjacent to vegetation, soil, or water to prevent weed emergence or growth. The application amount ranges from 0.5 to 200 g ai/ha .

Sulfonamides in General

- Diverse Applications Sulphonamide drugs are used to treat various diseases such as antifungal, antiviral, antioxidant, antimicrobial, anti-inflammatory, and anticancer conditions . They can also act as carbonic anhydrase inhibitors, anti-HIV drugs, anti-malarial agents, and typhoid fever relievers. They are effective against gram-positive and gram-negative bacteria and can stimulate insulin secretion, act as diuretics, and treat high blood pressure and diabetes .

- Importance of Fluorine The incorporation of fluorine atoms into molecules can enhance their properties, and over half of all agrochemicals contain at least one fluorine atom . Combining fluorinated molecules with sulphonamide offers benefits such as lower cost, reduced toxicity, and environmental friendliness, enhancing the target biological properties .

- Examples of Sulfonamide Herbicides Other sulfonamide herbicides include asulam, orzalin, fomesafen, and sulfentrazone .

Considerations

- Environmental Impact Some herbicides like Saflufenacil can impact surface water through rainwater runoff, especially in poorly draining soils. Buffer strips and avoiding application before rainfall are recommended to reduce runoff .

- Potential Harm Improper application of flumetsulam can cause phytotoxicity to crops and may be harmful through inhalation or skin contact .

Research on Bioactive Compounds

化学反応の分析

Decarboxylative Halogenation Reactions

Decarboxylative halogenation replaces carboxylic acid groups with halogens. Key examples include:

Hunsdiecker–Borodin Reaction

-

Converts silver carboxylates to alkyl halides using halogens (e.g., Br₂ or I₂).

-

Mechanism involves radical intermediates:

Example :

Silver 4-hydroxybenzoate reacts with bromine to form 2,4,6-tribromophenol (yield: 69–89%) .

| Substrate | Halogen | Product | Yield (%) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Br₂ | 2,4,6-Tribromophenol | 69–89 |

| Salicylic acid | I₂ | 2,4,6-Triiodophenol | 61–75 |

Haloform Reaction

A base-mediated reaction converting methyl ketones to haloforms (e.g., CHCl₃) and carboxylates:

Mechanism :

-

Deprotonation : Base abstracts α-hydrogen, forming enolate.

-

Halogenation : Enolate reacts with X₂ (Cl₂, Br₂, I₂) thrice.

-

Cleavage : Hydroxide attacks carbonyl, releasing CX₃⁻ (haloform) .

Example :

Acetone (CH₃COCH₃) with Cl₂/NaOH produces chloroform (CHCl₃) and sodium acetate .

Halogen Reactivity Trends

Halogens (X₂) exhibit decreasing reactivity down Group 17:

| Reaction Type | Fluorine | Chlorine | Bromine | Iodine |

|---|---|---|---|---|

| H₂ Combustion | Explosive | Vigorous | Moderate | Slow |

| Alkali Metal Reaction | Violent | Vigorous | Moderate | Mild |

| Bond Strength (H–X) | 574 kJ/mol | 432 kJ/mol | 366 kJ/mol | 298 kJ/mol |

Atmospheric Halogen Chemistry

Tropospheric halogens (Cl, Br, I) drive ozone depletion and methane oxidation:

Key Reactions :

-

Ozone Destruction :

X+O3→XO+O2

XO+HO2→HOX+O2

Net: O3+HO2→O2+HOX . -

Bromine Explosion : Autocatalytic cycle amplifying Br radicals :

Br+O3→BrO+O2

BrO+HO2→HOBr+O2

HOBrhνOH+Br

Halogenation of Alkenes

Electrophilic addition or radical pathways dominate:

Example :

Chlorination of α-methylstyrene via anchimeric assistance from sulfonamide groups stabilizes carbocation intermediates, achieving >90% regioselectivity .

| Substrate | Halogen | Product | Selectivity (%) |

|---|---|---|---|

| α-Methylstyrene | Cl₂ | 1-Chloro-1-phenylethane | >90 |

Challenges and Limitations

特性

CAS番号 |

77227-69-1 |

|---|---|

分子式 |

C16H11ClF4N2O6S |

分子量 |

470.8 g/mol |

IUPAC名 |

5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-N-ethylsulfonyl-2-nitrobenzamide |

InChI |

InChI=1S/C16H11ClF4N2O6S/c1-2-30(27,28)22-15(24)10-7-9(3-4-13(10)23(25)26)29-14-11(17)5-8(6-12(14)18)16(19,20)21/h3-7H,2H2,1H3,(H,22,24) |

InChIキー |

QQOGZMUZAZWLJH-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |

正規SMILES |

CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |

Key on ui other cas no. |

77227-69-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。